molecular formula C18H19ClN2O2S3 B2651280 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 946310-41-4

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2651280
CAS No.: 946310-41-4
M. Wt: 426.99
InChI Key: FMXSHAMPJDAKED-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The ethylthiophene-sulfonamide moiety is linked via an ethylene spacer to the thiazole ring.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S3/c1-3-15-8-9-17(24-15)26(22,23)20-11-10-16-12(2)21-18(25-16)13-4-6-14(19)7-5-13/h4-9,20H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXSHAMPJDAKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the chlorophenyl group. The thiophene ring is then synthesized and attached to the thiazole derivative. Finally, the sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or thiophene rings.

Scientific Research Applications

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several sulfonamide and heterocyclic derivatives reported in the literature. Key analogues include:

Compound ID/Name Core Structure Substituents/Modifications Key Properties/Activities (Inferred)
Target Compound Thiazole + Thiophene-sulfonamide 4-Chlorophenyl, methyl (thiazole); ethyl (thiophene) Likely moderate lipophilicity (logP ~3.5*)
BP 27384 (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide) Thiazole + Pyrimidine Chlorophenyl, piperazinyl, hydroxyethyl (pyrimidine) Enhanced solubility due to polar piperazinyl group
863595-16-8 (N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide) Thiazolo-pyridine + Thiophene-sulfonamide Methylphenyl, thiazolo-pyridine Potential kinase inhibition (structural analogy to kinase inhibitors)
476483-99-5 (N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Triazole + Chlorophenyl Dual chlorophenyl, pyridinyl (triazole); methoxy, methyl (phenyl) Possible dual-target activity (triazole + sulfonamide)

*Predicted using fragment-based methods (e.g., Crippen’s method).

Pharmacokinetic and Physicochemical Profiling

  • Lipophilicity : The target compound’s logP is expected to be higher than polar analogues like BP 27384 (due to the hydroxyethyl-piperazine group) but lower than fully aromatic systems like 912624-95-4 (N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide) .
  • Metabolic Stability : The ethyl group on the thiophene ring may reduce oxidative metabolism compared to methyl-substituted analogues, as seen in studies of related sulfonamides .

Biological Activity

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound notable for its unique structural features, including a thiazole ring and a sulfonamide group. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

Structural Characteristics

The compound's molecular formula is C22H23ClN2O2S2C_{22}H_{23}ClN_{2}O_{2}S_{2}, with a molecular weight of approximately 447.0 g/mol. The structural components include:

  • Thiazole Ring : Known for its antimicrobial and antifungal properties.
  • Sulfonamide Group : Often associated with antibacterial activity.
  • Chlorophenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The thiazole moiety in this compound likely interacts with bacterial enzymes or cell membranes, leading to inhibition of growth. For instance, derivatives of thiazole have been shown to possess broad-spectrum antibacterial effects against various strains, including resistant bacteria .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in folate synthesis in bacteria. This mechanism is crucial for the development of antibacterial agents. Studies have demonstrated that sulfonamides can effectively target dihydropteroate synthase, an enzyme critical for bacterial survival .

Synthesis and Testing

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring followed by alkylation and sulfonation processes. The following table summarizes key synthetic routes:

StepReactionConditions
1Thiazole formationReact 4-chlorobenzaldehyde with thiosemicarbazide in acid
2AlkylationUse methyl iodide to introduce 4-methyl group
3SulfonationReaction with sulfonyl chloride under basic conditions

Biological Assays

In vitro studies have indicated that compounds similar to this compound exhibit significant inhibition of bacterial growth at minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL against various pathogens . The exact MIC for this specific compound remains to be determined through further experimental validation.

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